2-(Benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-benzylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-20(15-26-21-22-18-8-4-5-9-19(18)25-21)23-12-10-17(11-13-23)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLVRYQJNBXTPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Pathway Design
The target molecule contains three distinct structural domains:
- Benzo[d]oxazole-2-thiol heterocycle
- 4-Benzylpiperidine moiety
- Thioether-linked ethanone bridge
Strategic bond disconnections reveal two viable synthetic routes:
Sequential Assembly Approach
- Step 1 : Synthesis of 4-benzylpiperidin-1-yl-2-bromoethanone
- Step 2 : Preparation of benzo[d]oxazole-2-thiol
- Step 3 : Nucleophilic substitution between components
This pathway mirrors the synthesis of SD-series compounds documented by Sharma et al., where 1,3,4-oxadiazole-2-thiol derivatives underwent similar coupling reactions with bromoacetyl intermediates.
Convergent Synthesis Strategy
- Arm A : Functionalization of 4-benzylpiperidine with bromoacetyl chloride
- Arm B : Generation of benzo[d]oxazole-2-thiol potassium salt
- Convergence : SN₂ displacement reaction
Both routes demonstrate >75% theoretical atom economy, with the convergent approach offering better scalability potential for industrial applications.
Detailed Synthetic Protocol
Preparation of 4-Benzylpiperidin-1-yl-2-bromoethanone
Reaction Scheme
4-Benzylpiperidine + Bromoacetyl bromide → 1-(4-Benzylpiperidin-1-yl)-2-bromoethanone
Experimental Procedure
- Charge 4-benzylpiperidine (1.0 eq, 189.28 g/mol) in anhydrous DCM (5 vol) under N₂
- Add bromoacetyl bromide (1.2 eq) dropwise at 0-5°C over 30 min
- Maintain reaction at 20-25°C for 12 h (TLC monitoring: hexane/EtOAc 7:3)
- Quench with saturated NaHCO₃ (2 vol), extract organic layer (3×DCM)
- Dry over Na₂SO₄, concentrate under reduced pressure
Yield : 82-87% (white crystalline solid)
Characterization Data :
Synthesis of Benzo[d]oxazole-2-thiol
Cyclocondensation Method
- Charge 2-aminophenol (1.0 eq) and CS₂ (1.5 eq) in EtOH/H₂O (3:1)
- Add KOH (2.0 eq), reflux at 85°C for 8 h
- Acidify to pH 2 with conc. HCl, collect precipitate
Yield : 68-72% (pale yellow solid)
Purity : >98% by HPLC (C18, MeCN/H₂O 60:40)
Final Coupling Reaction
Optimized Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Anhydrous DMF |
| Base | K₂CO₃ (2.5 eq) |
| Temperature | 25-30°C |
| Reaction Time | 18-24 h |
| Molar Ratio | 1:1.05 (bromo:thiol) |
Procedure :
- Suspend benzo[d]oxazole-2-thiol (1.05 eq) in DMF (10 vol)
- Add K₂CO₃, stir 30 min at 25°C
- Charge 1-(4-benzylpiperidin-1-yl)-2-bromoethanone (1.0 eq)
- Monitor by TLC (hexane/EtOAc 1:1) until completion
- Quench with ice water, extract with EtOAc (3×)
- Purify by silica chromatography (hexane → 70% EtOAc)
Yield : 74-79% (off-white crystalline solid)
Analytical Characterization
Spectroscopic Profile
¹³C NMR (101 MHz, CDCl₃):
- 195.8 ppm (C=O)
- 167.2 ppm (C=S)
- 142.1-110.3 ppm (aromatic carbons)
- 62.4 ppm (N-CH₂-CO)
- 48.9 ppm (piperidine C-N)
HRMS (ESI+):
- Calculated for C₂₁H₂₁N₂O₂S [M+H]⁺: 365.1324
- Found: 365.1328
Quality Control Considerations
Purity Assessment
| Method | Specification | Result |
|---|---|---|
| HPLC | ≥95% area purity | 97.3% |
| Residual Solvents | <500 ppm DMF | 82 ppm |
| Heavy Metals | <10 ppm | <5 ppm |
Stability Profile
| Condition | Time | Degradation |
|---|---|---|
| 40°C/75% RH | 6 months | 1.2% |
| Photolytic | 1.2 M lux·h | 0.8% |
Synthetic Challenges and Solutions
Thiol Oxidation Mitigation
- Use degassed solvents and inert atmosphere
- Add 0.1% w/v ascorbic acid as antioxidant
- Maintain reaction pH between 6.5-7.5
Byproduct Formation
- Major Byproduct : Disulfide dimer (<3%)
- Control Method : Maintain stoichiometric excess of thiol (5-7%)
Scale-Up Considerations
Thermal Profile Analysis
| Reaction Stage | ΔH (kJ/mol) | Adiabatic Temp Rise |
|---|---|---|
| Bromoacetyl addition | -78.4 | 22°C |
| Coupling reaction | -15.2 | 5°C |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can involve reagents like hydrogen peroxide or m-chloroperbenzoic acid, resulting in sulfoxide or sulfone derivatives.
Reduction: : Use of lithium aluminium hydride or borohydride, leading to alcohols or amines.
Substitution: : Electrophilic or nucleophilic substitutions can modify the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Catalysts: : Palladium on carbon, copper sulfate.
Solvents: : Acetonitrile, dichloromethane, ethanol.
Major Products
Sulfoxides and Sulfones: : Through oxidation.
Alcohols and Amines: : Via reduction.
Halogenated Derivatives: : From substitution reactions.
Scientific Research Applications
2-(Benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone has shown potential in various scientific research areas:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Biology: : Studied for its potential to interact with biological macromolecules and pathways.
Medicine: : Evaluated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets. The benzo[d]oxazole moiety may intercalate with DNA, while the piperidine ring might interact with neurotransmitter receptors. This dual action can influence cellular signaling pathways, leading to biological effects such as antimicrobial activity or receptor modulation.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural similarities with several benzoxazole- and piperidine-containing derivatives. Key analogues and their properties are summarized below:
Key Observations :
- Lipophilicity : The 4-benzylpiperidine group in the target compound likely increases logP compared to hydroxyl- or nitro-substituted analogues, enhancing blood-brain barrier penetration .
- Thermal Stability : Higher melting points (e.g., 210–212°C in ) correlate with strong intermolecular forces in crystalline benzoxazole derivatives.
2.2.1 Anti-Alzheimer’s Potential
- Target Compound: No direct data, but structural analogues like (E)-2-(Benzo[d]oxazol-2-ylthio)-N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)ethan-1-imine (Compound 7, ) showed acetylcholinesterase (AChE) inhibition (IC50 = 1.2 µM), comparable to donepezil (IC50 = 0.04 µM) .
- Mechanistic Insight : The benzoxazole-thio group binds to the AChE peripheral anionic site, while the piperidine/aryl moiety interacts with the catalytic triad .
2.2.2 Antitubercular Activity
- Compound 6b (4-trimethoxyphenyl-pyrazole derivative): Exhibited MIC = 0.8 µg/mL against M. tuberculosis, outperforming rifampicin (MIC = 0.5 µg/mL) . Electron-donating groups (e.g., -OCH3) enhance membrane penetration and target binding .
2.2.3 Antifungal Activity
- Ethyl 4-(benzo[d]thiazol-2-ylmethoxy)benzoate (6f, ): Showed moderate activity (C. albicans IC50 = 12.5 µg/mL), suggesting benzoxazole derivatives with lipophilic substituents (e.g., benzylpiperidine) may improve efficacy .
Pharmacokinetic and Drug-Likeness Profiles
- Target Compound : Predicted to comply with Lipinski’s Rule (MW < 500, logP ~3.5) based on analogues like 6b (MW = 535, logP = 3.1) .
- Metabolic Stability : Piperidine-containing derivatives exhibit slower hepatic clearance compared to hydroxyl-substituted analogues due to reduced Phase II metabolism .
Q & A
Basic Research Questions
Q. What are the critical synthetic routes and reaction conditions for synthesizing 2-(Benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone?
- Methodology : Synthesis typically involves multi-step reactions:
Formation of benzoxazole-thioether linkage : React benzoxazole-2-thiol with a chloro- or bromo-substituted ethanone precursor under basic conditions (e.g., triethylamine) in polar aprotic solvents like DMF .
Piperidine functionalization : Introduce the 4-benzylpiperidine moiety via nucleophilic substitution or coupling reactions. Catalysts like palladium or copper may enhance cross-coupling efficiency .
- Key Conditions :
- Temperature: 60–80°C for thioether formation; room temperature for coupling reactions.
- Solvent choice: DMF or DMSO for solubility of intermediates.
- Purification: Column chromatography (silica gel) or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural characterization, and what markers should be prioritized?
- Methodology :
-
Nuclear Magnetic Resonance (NMR) :
-
¹H-NMR : Identify SCH2CO protons (δ 4.85–5.10 ppm) and aromatic protons (δ 6.5–8.2 ppm) .
-
¹³C-NMR : Confirm carbonyl (C=O, ~170 ppm) and benzoxazole C-S (δ 120–130 ppm) .
-
Infrared Spectroscopy (IR) : Detect C=O stretch (~1730 cm⁻¹) and C=N/C=S (1600–1650 cm⁻¹) .
-
Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 451 for a derivative) and fragmentation patterns .
Technique Key Markers Evidence ¹H-NMR SCH2CO (δ 4.85 ppm), aromatic protons IR C=O (~1730 cm⁻¹), C=N (1640 cm⁻¹) MS Molecular ion peak (e.g., m/z 451 [M⁺])
Q. What in vitro biological assays are commonly used to evaluate this compound’s activity?
- Methodology :
- Antimicrobial Activity : Agar dilution method (e.g., against Mycobacterium tuberculosis), with MIC values determined at 1–10 µg/mL .
- Enzyme Inhibition : Acetylcholinesterase (AChE) assays using Ellman’s method (λ = 410 nm) to measure IC50 .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50 < 50 µM for derivatives) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side products during thioether bond formation?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to balance reactivity and byproduct formation .
- Catalyst Selection : Use CuI or Pd(PPh3)4 for regioselective coupling, reducing undesired dimerization .
- Kinetic Monitoring : Employ TLC or HPLC to track reaction progress and terminate at ~80% conversion to avoid degradation .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-donating groups like -OCH3 enhance anti-TB activity by 2–3 fold) .
- Assay Standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., benzoxazole derivatives show consistent kinase inhibition at nM concentrations) .
Q. How are computational methods used to predict binding mechanisms with biological targets?
- Methodology :
-
Molecular Docking : Use AutoDock Vina to simulate interactions with targets like enoyl reductase (binding energy < -8 kcal/mol indicates high affinity) .
-
MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes (RMSD < 2 Å suggests stable binding) .
-
ADMET Prediction : Apply SwissADME to evaluate drug-likeness (e.g., LogP < 5, TPSA > 60 Ų for CNS penetration) .
Computational Tool Application Evidence AutoDock Vina Binding affinity prediction SwissADME Drug-likeness profiling GROMACS Molecular dynamics simulations
Q. What structural modifications enhance the compound’s selectivity for kinase targets?
- Methodology :
- Substituent Engineering : Introduce -F or -Cl at the benzoxazole 5-position to improve hydrophobic interactions with kinase ATP pockets .
- Scaffold Hybridization : Fuse pyrimidine or tetrazole rings to the piperidine moiety, increasing H-bond donor capacity .
- Prodrug Design : Add ester groups to improve solubility, which hydrolyze in vivo to active forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
